(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one
(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one
Brand Name:
Vulcanchem
CAS No.:
145589-03-3
VCID:
VC21165032
InChI:
InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1
SMILES:
CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Molecular Formula:
C15H19NO3
Molecular Weight:
261.32 g/mol
(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one
CAS No.: 145589-03-3
Cat. No.: VC21165032
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145589-03-3 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | (4R)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 |
| Standard InChI Key | JHGXEUXQJIKZMY-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
| SMILES | CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator